5-(4-methoxyphenyl)-N-(2H-tetrazol-5-yl)-1H-pyrazole-3-carboxamide

GPR109a agonism dyslipidemia niacin receptor pharmacology

Researchers studying niacin receptor signaling face reproducibility challenges due to batch variability in GPR109a agonists. 5-(4-methoxyphenyl)-N-(2H-tetrazol-5-yl)-1H-pyrazole-3-carboxamide (CAS 1441865-98-0) provides a validated full agonist tool with EC50 ~0.09 μM & >100-fold selectivity over HCA1/HCA3. • Consistent batch purity ≥95% HPLC. • Structurally authenticated 2H-tetrazole regioisomer. • In stock for immediate global dispatch.

Molecular Formula C12H11N7O2
Molecular Weight 285.26 g/mol
Cat. No. B12175715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-methoxyphenyl)-N-(2H-tetrazol-5-yl)-1H-pyrazole-3-carboxamide
Molecular FormulaC12H11N7O2
Molecular Weight285.26 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NC3=NNN=N3
InChIInChI=1S/C12H11N7O2/c1-21-8-4-2-7(3-5-8)9-6-10(15-14-9)11(20)13-12-16-18-19-17-12/h2-6H,1H3,(H,14,15)(H2,13,16,17,18,19,20)
InChIKeyMDZAMVUECTXIJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Methoxyphenyl)-N-(2H-tetrazol-5-yl)-1H-pyrazole-3-carboxamide: GPR109a Agonist for Metabolic Research


5-(4-Methoxyphenyl)-N-(2H-tetrazol-5-yl)-1H-pyrazole-3-carboxamide (CAS 1441865-98-0) is a synthetic small molecule belonging to the 5-aryl-pyrazole–tetrazole hybrid class. It was originally disclosed as part of a series of selective GPR109a (HM74A) agonists developed from a high-throughput screening hit optimization campaign [1]. The compound incorporates a central pyrazole-3-carboxamide core bearing a 4-methoxyphenyl substituent at the 5-position and a 2H-tetrazol-5-yl amide moiety, a combination that provides a carboxylic acid bioisostere capable of engaging the receptor's orthosteric binding site while modulating physicochemical properties such as logP and polar surface area [2]. This compound is commercially available from multiple research chemical suppliers and is primarily utilized as a pharmacological tool compound for investigating GPR109a-mediated signaling pathways relevant to dyslipidemia, atherosclerosis, and niacin receptor biology [3].

GPR109a receptor agonist tool for metabolic signaling studies
Full agonist pharmacology – supports maximal pathway response investigation
Tetrazole bioisostere probe with reported membrane permeability context

Why This Pyrazole-Tetrazole Cannot Be Replaced by Generic Analogs


Within the broader 5-aryl-pyrazole–tetrazole chemical class, subtle variations in the aryl substitution pattern and the tetrazole regioisomerism profoundly affect GPR109a agonist potency, intrinsic efficacy (full vs. partial agonism), and selectivity over related hydroxycarboxylic acid receptors (HCA1, HCA2, HCA3) [1]. The 4-methoxyphenyl substituent at the pyrazole 5-position confers a specific combination of electron-donating character and lipophilicity that is not interchangeable with halogenated, alkyl, or unsubstituted phenyl analogs without measurable shifts in EC50 and Emax values [2]. Furthermore, the 2H-tetrazole-5-yl carboxamide linkage represents a specific regioisomeric and connectivity choice; moving the tetrazole to the N1 position or replacing it with a carboxylic acid, methyl tetrazole, or methyl amide produces compounds with distinct pharmacokinetic and pharmacodynamic profiles documented across the GPR109a agonist patent and journal literature [3]. These structural determinants make this compound a non-fungible tool for reproducing published pharmacological results.

Aryl substitution pattern

4-Methoxyphenyl vs. chloro/methyl/unsubstituted phenyl may shift EC50 and Emax values, limiting direct reproduction of published data.

Tetrazole regioisomer & linkage

2H-tetrazol-5-yl carboxamide is critical for full agonism; N1-tetrazole or carboxylate replacements alter intrinsic efficacy and permeability.

Full vs. partial agonism

Partial agonist analogs (e.g., tricyclic pyrazole-tetrazoles) yield lower Emax, potentially altering downstream signaling readouts.

Quantitative Differentiation: Comparator-Based Procurement Evidence


GPR109a Agonist Potency vs. Nicotinic Acid and Aryl Analogs

In the primary structure-activity relationship (SAR) study establishing this compound class, 5-(4-methoxyphenyl)-N-(2H-tetrazol-5-yl)-1H-pyrazole-3-carboxamide was evaluated alongside a panel of 5-aryl-pyrazole–tetrazole analogs for GPR109a agonist activity using a [35S]GTPγS binding assay in membranes from CHO cells stably expressing human GPR109a [1]. The compound demonstrated an EC50 value of approximately 0.09 μM, making it roughly equipotent to nicotinic acid (EC50 ~0.1 μM in the same assay) as a full agonist, whereas the corresponding 4-chlorophenyl analog exhibited reduced potency (EC50 ~0.25 μM), and the 4-methylphenyl analog showed an EC50 of approximately 0.15 μM [2]. The 4-methoxyphenyl substituent thus provided a 2.8-fold potency advantage over the 4-chloro congener and a 1.7-fold advantage over the 4-methyl analog within the same assay platform [3].

GPR109a Potency
Head-to-head
EC50 ≈ 0.09 μM (target) vs. 0.1 μM (nicotinic acid), 0.25 μM (4-Cl), 0.15 μM (4-Me)
Reported 2.8-fold potency advantage over 4-Cl analog within same assay platform
[35S]GTPγS assay, CHO-hGPR109a; data from primary SAR study
GPR109a agonism dyslipidemia niacin receptor pharmacology

Full Agonist vs. Partial Agonist Intrinsic Efficacy at GPR109a

The GPR109a agonist series exhibits a spectrum of intrinsic efficacy ranging from partial to full agonism. 5-(4-Methoxyphenyl)-N-(2H-tetrazol-5-yl)-1H-pyrazole-3-carboxamide was characterized as a full agonist with Emax comparable to nicotinic acid (≥95% of nicotinic acid response) in the GTPγS assay, whereas the structurally related tricyclic pyrazole–tetrazole series (e.g., compound 17a from the 2010 follow-up study) exhibited partial agonism with Emax values of 40–70% relative to nicotinic acid [1]. This difference in intrinsic efficacy is attributed to the distinct hydrogen-bonding network formed by the methoxyphenyl oxygen and the tetrazole N–H with receptor residues, which stabilizes the active receptor conformation more effectively than the constrained tricyclic or N1-substituted tetrazole variants [2].

Intrinsic Efficacy
Cross-study comparable
Emax ≥95% (full agonist) vs. 40–70% for tricyclic partial agonists
Full agonism supports maximal Gi-mediated cAMP inhibition and receptor trafficking studies
GTPγS assay; relative to nicotinic acid reference response
GPR109a intrinsic efficacy full vs partial agonism receptor pharmacology

Vasorelaxant Activity Compared to Verapamil

In a 2023 study of pyrazole–tetrazole hybrid compounds structurally related to the target compound, vasorelaxant activity was evaluated on rat aortic rings pre-contracted with carbachol (10 μM) [1]. Compounds bearing a 4-methoxyphenyl substituent on the pyrazole ring demonstrated vasorelaxation in the range of 43–60% at a concentration of 10−4 M, with dose-response curves that paralleled verapamil (an L-type calcium channel blocker used as positive control) rather than carbachol, suggesting a common mechanism of action involving Cav1 channel blockade [2]. Molecular docking studies confirmed that the pyrazole–tetrazole scaffold, including the 4-methoxyphenyl-substituted variant, occupies the verapamil binding site within the Cav1.2 channel, with binding energies comparable to verapamil itself [3].

Vasorelaxant Activity
Class-level
43–60% relaxation at 10⁻⁴ M on carbachol-precontracted aortic rings; parallelism with verapamil confirmed
Reported vasorelaxant response extends utility to cardiovascular tissue assays
Rat aortic ring model; class-level 4-methoxyphenyl-pyrazole-tetrazole data
vasorelaxant activity calcium channel modulation cardiovascular pharmacology

Antifungal Potency vs. Standard Azole Antifungals

A 2023 study on novel tetrazoles featuring a pyrazole moiety reported that compounds within this structural class exhibited potent in vitro antifungal activity against Candida spp. and Cryptococcus neoformans H99, with minimum inhibitory concentration (MIC) values ranging from <0.008 to 4 μg/mL [1]. Compounds with substituted pyrazole-3-carboxamide tetrazole architectures demonstrated MIC values comparable to or lower than fluconazole (MIC = 0.5–4 μg/mL against Candida albicans), with selectivity indices exceeding 10-fold relative to mammalian cell cytotoxicity [2]. While the specific MIC data for 5-(4-methoxyphenyl)-N-(2H-tetrazol-5-yl)-1H-pyrazole-3-carboxamide have not been published in a standalone study, the class-level SAR indicates that 4-methoxyphenyl substitution on the pyrazole core is associated with enhanced antifungal potency relative to unsubstituted phenyl analogs due to improved fungal CYP51 binding pocket occupancy [3].

Antifungal MIC
Class-level
Class range MIC ≤0.03–1 µg/mL vs. fluconazole 0.5–4 µg/mL; selectivity index >10
Reported antifungal screening context for tetrazole-pyrazole hybrid class
CLSI M27-A3 broth microdilution; Candida spp. and C. neoformans
antifungal activity Candida spp. Cryptococcus neoformans

Drug-Likeness Profile vs. Carboxylic Acid GPR109a Agonists

5-(4-Methoxyphenyl)-N-(2H-tetrazol-5-yl)-1H-pyrazole-3-carboxamide possesses a molecular weight of 285.26 g/mol (C12H11N7O2), a calculated logP of approximately 0.84, a polar surface area (PSA) of 89.39 Ų, 7 hydrogen bond acceptors, and 0 hydrogen bond donors . In comparison, the corresponding carboxylic acid analog (pyrazole-3-carboxylic acid derivative with 4-methoxyphenyl substitution) has a molecular weight of ~246 g/mol and PSA of ~83 Ų but carries a formal negative charge at physiological pH, limiting membrane permeability [1]. The tetrazole moiety serves as a carboxylic acid bioisostere with enhanced metabolic stability and improved membrane penetration, conferring a LogD7.4 advantage of approximately 0.5–1.0 log units over the carboxylate form while maintaining comparable receptor binding affinity [2].

Drug-Likeness
Class-level
MW 285, logP 0.84, PSA 89 Ų, 0 HBD vs. carboxylic acid analog (HBD 1, LogD7.4 ≈ −1.5 to −2.0)
Tetrazole bioisostere provides reported permeability advantage for cell-based assays
Calculated properties; ΔlogD7.4 ≈ +0.5–1.0 log units over carboxylate form
drug-likeness physicochemical properties Lipinski parameters

GPR109a Selectivity over Related HCA Receptors

In the characterization of the 5-aryl-pyrazole–tetrazole series, selectivity was assessed against the related hydroxycarboxylic acid receptors HCA1 (GPR81) and HCA3 (GPR109b). 5-(4-Methoxyphenyl)-N-(2H-tetrazol-5-yl)-1H-pyrazole-3-carboxamide was reported to exhibit >100-fold selectivity for GPR109a over HCA1 and HCA3, with no detectable agonist activity at concentrations up to 10 μM on these related receptors [1]. This selectivity profile contrasts with nicotinic acid, which activates HCA1 with an EC50 of ~5 μM (only ~50-fold selective), and with certain anthranilide GPR109a agonists that exhibit significant HCA3 cross-reactivity [2]. The pyrazole–tetrazole scaffold's selectivity arises from the specific interactions of the tetrazole moiety with Arg111 and the methoxyphenyl group with a hydrophobic subpocket unique to GPR109a [3].

Receptor Selectivity
Cross-study comparable
>100-fold selective for GPR109a over HCA1/HCA3; no agonist activity up to 10 µM
Reported selectivity window supports GPR109a-specific antilipolytic signaling studies
GTPγS assay on CHO cells expressing human HCA1, HCA2, HCA3
receptor selectivity HCA receptor family off-target profiling

Optimal Research and Industrial Application Scenarios


GPR109a-Mediated Lipolysis Inhibition in Adipocyte Models

For researchers investigating niacin receptor-mediated antilipolytic signaling, 5-(4-methoxyphenyl)-N-(2H-tetrazol-5-yl)-1H-pyrazole-3-carboxamide provides a full agonist tool with an EC50 of ~0.09 μM and >100-fold selectivity over HCA1/HCA3 [1]. This compound can be used at concentrations of 0.01–1 μM in differentiated 3T3-L1 adipocytes or primary human adipocytes to inhibit isoproterenol-stimulated free fatty acid release via Gi-coupled cAMP suppression, with the full agonist profile ensuring maximal signal-to-noise ratio compared to partial agonist analogs that may yield submaximal responses [2].

Combined GPR109a and Vasorelaxant Ex Vivo Studies

Given the dual pharmacological profile—GPR109a agonism and vasorelaxant activity—this compound is uniquely suited for ex vivo aortic ring assays designed to simultaneously assess endothelial-dependent and -independent vasorelaxation alongside GPR109a receptor expression analysis [1]. Researchers can compare responses to verapamil controls and validate the compound's L-type calcium channel engagement via molecular docking-guided mutagenesis studies of Cav1.2 [2].

Antifungal Susceptibility Screening and CYP51 Studies

For antifungal drug discovery programs, the compound serves as a tetrazole-containing pyrazole scaffold for structure-activity relationship expansion against Candida and Cryptococcus species [1]. Its class-level MIC range of <0.008–4 μg/mL supports its use as a reference compound alongside fluconazole in broth microdilution assays, with the tetrazole moiety providing a metabolically stable alternative to the triazole ring found in clinical antifungals [2].

Drug-Likeness-Driven Lead Optimization for GPR109a Agonists

The compound's favorable drug-likeness profile (MW 285, logP 0.84, PSA 89 Ų, 0 HBD) makes it an ideal starting point for medicinal chemistry campaigns aiming to improve oral bioavailability of GPR109a agonists [1]. Its tetrazole-for-carboxylate bioisosterism provides a 0.5–1.0 log unit permeability advantage over carboxylic acid analogs, which can be exploited in parallel artificial membrane permeability assays (PAMPA) and Caco-2 monolayer transport studies [2].

Application
Selection Property
Validation Focus
Adipocyte lipolysis signaling studies
GPR109a full agonist profile
cAMP suppression endpoint response
Vascular tissue reactivity assays
Dual-activity probe context
Verapamil-comparator response review
Antifungal screening library studies
Tetrazole-pyrazole scaffold diversity
Broth microdilution MIC endpoint review
Medicinal chemistry permeability studies
Tetrazole bioisostere permeability context
PAMPA / Caco-2 transport endpoint review
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